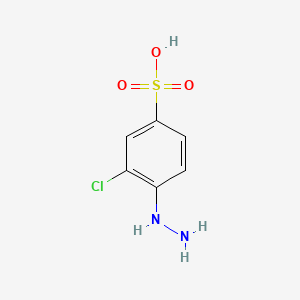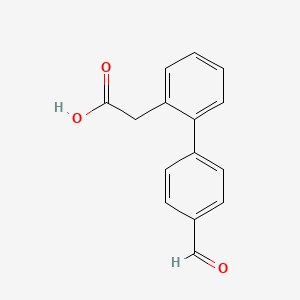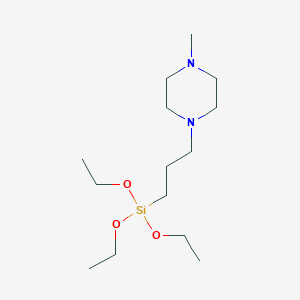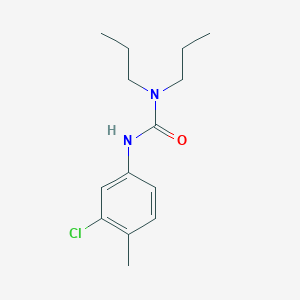
Octadecylmethylsiloxane, dimethylsiloxane copolymer
Vue d'ensemble
Description
Octadecylmethylsiloxane, dimethylsiloxane copolymer: is a polymer composed of octadecylmethylsiloxane and dimethylsiloxane units. It is known for its unique combination of properties, including good solubility, lubrication, and chemical stability. This compound is widely used in various industrial applications due to its excellent performance characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of octadecylmethylsiloxane, dimethylsiloxane copolymer typically involves the reaction of stearic acid with chloromethylsilane. The reaction conditions include maintaining a controlled temperature and using appropriate catalysts to facilitate the polymerization process .
Industrial Production Methods: In industrial settings, the production of this copolymer is carried out in large-scale reactors where the reactants are mixed and heated under controlled conditions. The process ensures the formation of a high-purity product with consistent properties .
Analyse Des Réactions Chimiques
Types of Reactions: Octadecylmethylsiloxane, dimethylsiloxane copolymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.
Substitution: Substitution reactions can introduce different functional groups into the polymer, enhancing its versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and catalysts are employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, improved solubility, and tailored surface characteristics .
Applications De Recherche Scientifique
Chemistry: In chemistry, octadecylmethylsiloxane, dimethylsiloxane copolymer is used as a lubricant and a component in various formulations due to its excellent chemical stability and low reactivity .
Biology: In biological research, this copolymer is utilized in the development of biocompatible materials and coatings for medical devices. Its non-toxic nature and compatibility with biological tissues make it suitable for such applications .
Medicine: In the medical field, the copolymer is used in the formulation of drug delivery systems and as a component in medical implants. Its ability to form stable, biocompatible films is particularly valuable .
Industry: Industrially, this compound is employed in the production of lubricants, heat transfer materials, and insulating sealants.
Mécanisme D'action
The mechanism by which octadecylmethylsiloxane, dimethylsiloxane copolymer exerts its effects involves its interaction with various molecular targets. The polymer’s long-chain structure allows it to form stable films and coatings, providing lubrication and protection. The pathways involved include the formation of physical barriers and the reduction of friction between surfaces .
Comparaison Avec Des Composés Similaires
- Stearyl dimethicone
- Dimethylsiloxane, methyl octadecyl-
- Siloxanes and silicones, di-Me, Me stearyl
Comparison: Compared to similar compounds, octadecylmethylsiloxane, dimethylsiloxane copolymer offers a unique combination of properties, including better solubility, enhanced lubrication, and superior chemical stability. These characteristics make it more versatile and effective in various applications .
Propriétés
IUPAC Name |
dimethyl-(methyl-octacosyl-trimethylsilyloxysilyl)oxy-trimethylsilyloxysilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H84O3Si4/c1-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-44(10,39-42(5,6)7)40-43(8,9)38-41(2,3)4/h11-37H2,1-10H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTMMKOHEGZHGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H84O3Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67762-83-8 | |
| Record name | Siloxanes and Silicones, di-Me, Me stearyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stearyl Dimethicone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


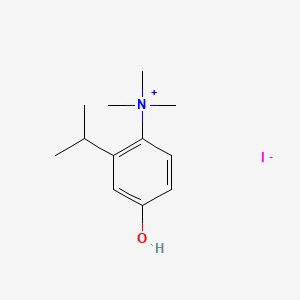
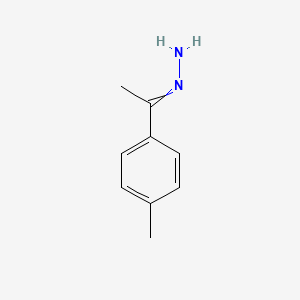
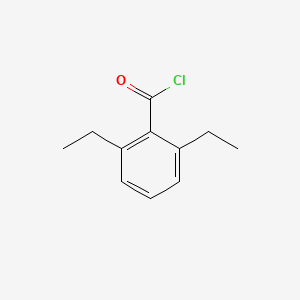

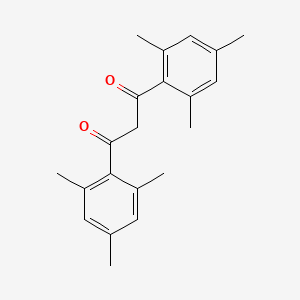

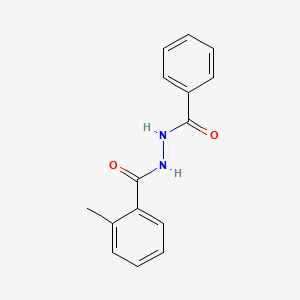

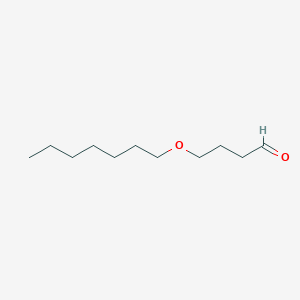
![Methyl 6-{[(6-methoxy-6-oxohexyl)carbamoyl]amino}hexanoate](/img/structure/B3337473.png)
